molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No. B1668338
CAS RN: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl, also known as Naphthalen-1-yl methylcarbamate, is a chemical in the carbamate family primarily used as an insecticide . It is a white crystalline solid previously sold under the brand name Sevin . It is toxic to insects and is commonly used to control aphids, fire ants, fleas, ticks, spiders, and many other outdoor pests .


Synthesis Analysis

Carbaryl is often inexpensively produced by direct reaction of methyl isocyanate with 1-naphthol . Alternatively, 1-naphthol can be treated with excess phosgene to produce 1-naphthyl chloroformate, which is then converted to carbaryl by reaction with methylamine .


Molecular Structure Analysis

The molecular formula of Carbaryl is C12H11NO2 . The molecular weight is 201.225 g/mol .


Chemical Reactions Analysis

Carbaryl can undergo various chemical reactions. For instance, it can react with NO3 radical, and this reaction mechanism has been studied using dual-level direct dynamics . The total rate constants are in good agreement with the available experimental values .


Physical And Chemical Properties Analysis

Carbaryl is a colorless crystalline solid with a density of 1.2 g/cm3 . It has a melting point of 142 °C and decomposes upon boiling . Its solubility in water is very low (0.01% at 20°C) .

Scientific Research Applications

Pesticide in Agriculture

Carbaryl is widely used as a pesticide in agriculture to control a broad spectrum of insects on more than 120 different crops . It’s effectiveness in controlling pests has led to its widespread use in agricultural settings .

Horticulture

In horticulture, especially in the cultivation of Okra (Abelmoschus esculentus), Carbaryl has been found to be effective in controlling weeds and increasing crop yield . It has been observed that the application of Carbaryl resulted in almost 40% higher okra biomass than the control .

Insecticide in Gardens

Carbaryl is also used as a general garden insecticide . Its quick degradation in soil makes it a preferred choice for many gardeners .

Prevention of Bark Beetle Infestation

Carbaryl has been used to prevent bark beetle infestation in pine trees . This application is particularly important in forest management and conservation.

Research on Acetylcholine Receptors

Researchers have used Carbaryl to study the roles of acetylcholine receptors in learning and memory . This research is crucial in understanding the functioning of the nervous system and can have implications in the treatment of neurological disorders.

Investigation of Immune System Interactions

Carbaryl has been used in research to investigate the interactions of the immune system with nerve cells . This research can provide insights into the complex interactions between the immune system and the nervous system.

Accurate Determination in Vegetables

Carbaryl, along with other carbamate pesticides, can be accurately determined in vegetables using the isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) technique . This method is important for ensuring food safety and monitoring pesticide residues in agricultural products.

Study of Soil Health

The application of Carbaryl in soil has been studied to understand its effects on soil health, particularly on Arbuscular Mycorrhizal Fungi (AMF) root colonization . This research is important for understanding the impact of pesticides on soil microbiota and overall soil health .

Mechanism of Action

Target of Action

Carbaryl, a member of the carbamate family of insecticides, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system of insects and mammals by regulating the degradation of the neurotransmitter acetylcholine .

Mode of Action

Carbaryl acts as a reversible inhibitor of AChE . By inhibiting AChE, carbaryl causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled movement, paralysis, convulsions, and potentially death . This effect is more pronounced in insects than in mammals due to differences in the nervous system .

Biochemical Pathways

Carbaryl’s action affects the biochemical pathway involving acetylcholine, a neurotransmitter. The inhibition of AChE prevents the breakdown of acetylcholine, leading to an overstimulation of nerve cells . Additionally, carbaryl is metabolized via various pathways. For instance, it is reduced to 1-naphthol and methylamine, which are then further degraded .

Pharmacokinetics

This instability allows mammals to recover from acute effects when exposures are low . More detailed studies are needed to fully understand the ADME properties of carbaryl and their impact on its bioavailability .

Result of Action

The primary result of carbaryl’s action is the disruption of normal nerve function, leading to paralysis and potential death in insects . In mammals, the effects are less severe due to differences in the nervous system, but can still include symptoms related to the overstimulation of nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbaryl. For instance, the composition of soil organic matter and its pH can affect the retention of carbaryl in the environment . Furthermore, carbaryl is the second most widely detected insecticide in surface waters in the U.S., indicating its persistence in the environment .

Safety and Hazards

Carbaryl is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is classified as a likely human carcinogen by the United States Environmental Protection Agency (EPA) . The oral LD50 is 250 to 850 mg/kg for rats and 100 to 650 mg/kg for mice .

Future Directions

The U.S. Environmental Protection Agency (EPA) has proposed measures to improve protections for human health and the environment, including endangered species, from exposures to carbaryl . These include application rate reductions for sweet corn, turf, and citrus use sites, and some use cancellations for residential dust formulations, residential granular formulations on turf, use on rice, and backpack applications to control tree boring beetles .

properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Product Name

Carbaryl

Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS RN

63-25-2, 3197-92-0, 27636-33-5
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Record name CARBARYL
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URL https://www.osha.gov/chemicaldata/464
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
Record name CARBARYL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name CARBARYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBARYL
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Record name CARBARYL
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URL https://www.osha.gov/chemicaldata/464
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbaryl
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To a solution of 1-naphthol (1.44 g, 0.01 mole) and S-methyl ester of N-methylcarbamothioic acid (1.575 g, 0.015 mole) in benzene (6 ml) there was added sodium (0.15 g) and the mixture was refluxed for 20 hrs. The reaction mixture was cooled and washed with water and a cold 5% NaOH solution followed by water and brine and then dried. The removal of solvent afforded the solid which was further purified by crystallization to furnish 1-naphthyl N-methylcarbamate of the formula VII, m.p. 140°-141° C., IR: 3305 (N--H), 1715 (--COO--), 1600, 1540, 770 (aromatic): PMR (CdCl3, 90 MHz), 2.86 (3H, d, J=1Hz, NH--CH3, 5.14 (1H, hr. s, N--H) and 7.17 to 8 (7H, m, aromatic).
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.575 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

clidafidine; cypermethrin; eprinomectin; fenclofos; fenvaierate; ivermectin; lindane; moxidectin; nifluridide; permethrin; temefos.
Quantity
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Name
ivermectin
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Synthesis routes and methods III

Procedure details

A stirred solution of 1-naphthol (86.5 g, 0.6 mole) in 500 g of toluene was heated under nitrogen to 98° C. Phosgene (79.9 g, 0.8 mole) and methylamine (22.0 g, 0.7 mole) were then metered into this solution concurrently and gradually over a period of approximately 6.5 hours. The reaction mixture was filtered hot. The filtrate was then allowed to cool to room temperature, and the crystallized carbaryl was recovered by filtration. The yield of 1-naphthyl methylcarbamate was 78%.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
79.9 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbaryl
Reactant of Route 2
Reactant of Route 2
Carbaryl
Reactant of Route 3
Reactant of Route 3
Carbaryl
Reactant of Route 4
Reactant of Route 4
Carbaryl
Reactant of Route 5
Reactant of Route 5
Carbaryl
Reactant of Route 6
Reactant of Route 6
Carbaryl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.